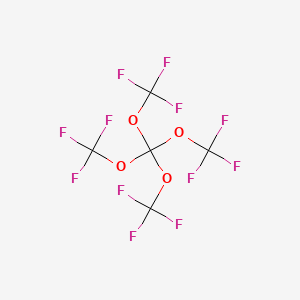
4-Cyano-3-fluorophenyl 4-octylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-3-fluorophenyl 4-octylbenzoate is an organic compound that belongs to the class of liquid crystals. These compounds are known for their unique properties, which make them useful in various applications, particularly in display technologies. The structure of this compound consists of a phenyl ring substituted with cyano and fluoro groups, and an octylbenzoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-fluorophenyl 4-octylbenzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-3-fluorophenyl 4-octylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
4-Cyano-3-fluorophenyl 4-octylbenzoate has several scientific research applications:
Chemistry: Used as a model compound in the study of liquid crystal behavior and phase transitions.
Biology: Investigated for its potential use in biosensors and bioimaging due to its unique optical properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical imaging devices.
Industry: Utilized in the production of advanced display technologies, such as liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-3-fluorophenyl 4-pentylbenzoate: Similar structure but with a shorter alkyl chain.
4-Cyano-3-fluorophenyl 4-butylbenzoate: Another similar compound with an even shorter alkyl chain.
Uniqueness
4-Cyano-3-fluorophenyl 4-octylbenzoate is unique due to its longer alkyl chain, which can influence its liquid crystal properties and phase behavior. This makes it particularly suitable for specific applications in advanced display technologies where longer alkyl chains are preferred for better alignment and stability.
Propiedades
| 94611-12-8 | |
Fórmula molecular |
C22H24FNO2 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
(4-cyano-3-fluorophenyl) 4-octylbenzoate |
InChI |
InChI=1S/C22H24FNO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)22(25)26-20-14-13-19(16-24)21(23)15-20/h9-15H,2-8H2,1H3 |
Clave InChI |
KTWNGGAAPLBCOR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)

![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
